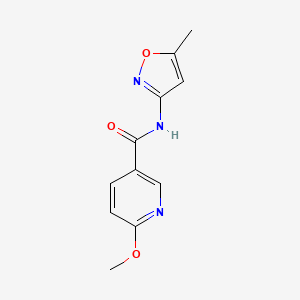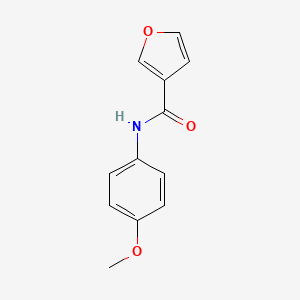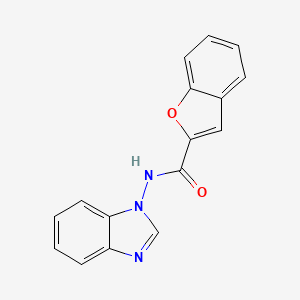
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide, also known as Mocetinostat, is a small-molecule inhibitor of histone deacetylases (HDACs). It is a potential drug candidate for the treatment of cancer and other diseases.
Wirkmechanismus
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a selective inhibitor of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide also induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Biochemical and Physiological Effects:
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has also been shown to have anti-inflammatory activity and to improve cognitive function in animal models of neurodegenerative diseases. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being fatigue, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene regulation and disease. However, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have yet to be fully established. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is also a complex molecule, making its synthesis challenging and expensive.
Zukünftige Richtungen
There are several potential future directions for research on 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its anti-cancer activity in clinical trials, particularly in combination with other anti-cancer drugs. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further optimization of the synthesis method to improve yields and reduce costs.
Synthesemethoden
The synthesis of 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 6-methoxy-3-pyridinecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of HDACs, which play a critical role in epigenetic regulation of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Eigenschaften
IUPAC Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(14-17-7)13-11(15)8-3-4-10(16-2)12-6-8/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFPQGUGZCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

